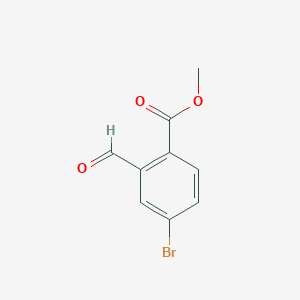

Methyl 4-bromo-2-formylbenzoate

Vue d'ensemble

Description

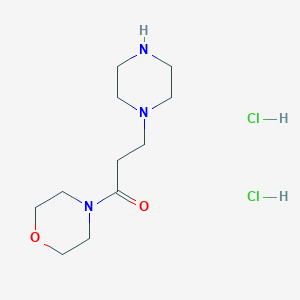

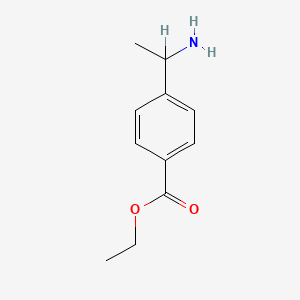

“Methyl 4-bromo-2-formylbenzoate” is a chemical compound with the molecular formula C9H7BrO3 . It is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-formylbenzoate” is characterized by a benzene ring substituted with a bromo group, a formyl group, and a methyl ester group . The InChI code for this compound is 1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-formylbenzoate” is a solid at room temperature . It has a molecular weight of 243.06 . The compound is stored under an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 4-bromo-2-formylbenzoate is a compound of interest in various chemical synthesis processes. Its derivatives and related compounds have been extensively studied for their synthesis methodologies and applications.

Synthesis Techniques : The synthesis of Methyl 4-bromo-2-formylbenzoate derivatives involves multiple steps including bromination, hydrolysis, cyanidation, and esterification. These processes are crucial for achieving high purity and yield, as demonstrated in the synthesis of Methyl 4-Bromo-2-methoxybenzoate (Chen, 2008).

Optimization of Hydrolysis Processes : The hydrolysis of derivatives of Methyl 4-bromo-2-formylbenzoate, like the 4-methyl acetal benzoate into methyl p-formylbenzoate, has been optimized to improve yield. Factors such as reaction time, temperature, and heptane dosage play a significant role in this optimization (Tan, 2014).

Chemical Transformations and Rearrangements : Methyl 4-bromo-2-formylbenzoate and its derivatives undergo various chemical transformations. An example is the oxidation and rearrangement processes in certain derivatives, which are key in the synthesis of specialized compounds (Sugihara et al., 1992).

Applications in Photodynamic Therapy : Some derivatives, like those used in the synthesis of zinc phthalocyanine, show potential in photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).

Role in Multicomponent Reactions : Methyl 4-bromo-2-formylbenzoate is utilized in multicomponent reactions (MCRs), facilitating the synthesis of complex and biologically active scaffolds. This highlights its utility in creating diverse heterocyclic compounds (Lei et al., 2016).

Biological Activities and Anticancer Properties : Certain derivatives demonstrate significant biological activities, like inducing cell cycle arrest and triggering apoptosis in cancer cells. This is attributed to the generation of reactive oxygen species, making them potent anticancer agents (Basu Baul et al., 2017).

Applications in Natural Product Synthesis : Methyl 4-bromo-2-formylbenzoate derivatives are also important in the synthesis of natural products, such as NG-121 Methyl Ether. Key synthesis steps include Stille coupling, selective epoxidation, and regioselective formylation (Singh & Argade, 2012).

Mécanisme D'action

Safety and Hazards

“Methyl 4-bromo-2-formylbenzoate” is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-bromo-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGNIICNQUKYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-2-formylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)

![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)

![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)

![4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1424208.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)

![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)

![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)

![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)